molecular formula C7H6BrF3S B2794741 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene CAS No. 2580211-51-2

2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene

Cat. No.: B2794741
CAS No.: 2580211-51-2
M. Wt: 259.08
InChI Key: GGEGBZMZCJMDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” is a chemical compound with a molecular weight of 231.04 . It is a derivative of thiophene, a heterocyclic compound with unique electronic, optical, and redox properties .


Synthesis Analysis

The synthesis of thiophene derivatives has received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Nickel- and palladium-based protocols are the main focus of this account .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .


Chemical Reactions Analysis

The polymerization reaction of 2-bromo-3-methoxythiophene has been analyzed by investigating the gas, liquid, and solid states . A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as UV-Vis, ESR, GC/MS, elemental analysis, NMR, and FT-IR spectroscopy .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is utilized in synthesizing new heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines. These systems are prepared through reactions involving methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles, leading to methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates. These intermediates undergo tandem cyclization to yield the final heterocyclic compounds, which hold potential for various applications, including pharmaceuticals due to their unique structural properties (Yagodkina-Yakovenko et al., 2018).

Development of Antimicrobial Agents

Research has demonstrated the synthesis of 5-(alkylidene)thiophen-2(5H)-ones from 2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene derivatives, showcasing a new class of antimicrobial agents. These compounds have been evaluated for their capacity to reduce biofilm formation by marine bacteria, with promising results indicating their potential as effective antimicrobial substances (Benneche et al., 2011).

Photochromic Material Synthesis

The compound also serves as a precursor in the synthesis of photochromic materials. A notable application is the synthesis of a novel photochromic dithienylethene compound, which involves the reaction of 2-methylthiophene with various reagents, including bromine, to form intermediates that eventually lead to the photochromic compound. These materials are of interest for their reversible photo-switching properties, applicable in optical data storage and photoresponsive materials (Liu et al., 2008).

Advancements in Organic Electronics

In the realm of organic electronics, derivatives of this compound have been used to tune optical properties and enhance solid-state emission of poly(thiophene)s. Postfunctionalization of poly(thiophene)s with various substituents can significantly influence their photophysical and electronic properties, making them suitable for applications in organic electronics and optoelectronics (Li et al., 2002).

Synthesis of Bioactive Compounds

Furthermore, this compound is instrumental in synthesizing bioactive molecules, demonstrating its versatility beyond materials science. For instance, it has been used to synthesize a series of thiophene derivatives with potential therapeutic applications, highlighting the compound's utility in developing novel drugs and bioactive molecules (Rizwan et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Bromomethyl)thiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Therefore, the future directions for “2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene” could be in these areas.

Properties

IUPAC Name

2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEGBZMZCJMDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.